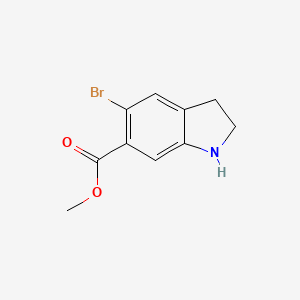

Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate

Description

Properties

IUPAC Name |

methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h4-5,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMKDSGWXSOCJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2CCNC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801175333 | |

| Record name | 1H-Indole-6-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801175333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788041-64-4 | |

| Record name | 1H-Indole-6-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-6-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801175333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate

Preamble: The Imperative of Structural Integrity in Drug Discovery

The 2,3-dihydro-1H-indole, or indoline, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active compounds.[1][2] Its rigid, bicyclic framework provides a valuable template for designing molecules that can interact with a wide range of biological targets, from enzymes to receptors.[3][4] The introduction of specific substituents, such as a bromine atom and a carboxylate group, onto this scaffold creates novel chemical entities with potentially unique pharmacological profiles. Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate is one such entity, a building block of significant interest for the synthesis of more complex molecules in drug development pipelines.[5]

The Foundational Step: Synthesis and Chromatographic Purification

Before any characterization can begin, the synthesis and purification of the target compound are paramount. A pure sample is essential for acquiring clean, interpretable spectroscopic data. A common and effective route to this indoline is through the regioselective reduction of its corresponding indole precursor, Methyl 5-bromo-1H-indole-6-carboxylate.

Experimental Protocol: Synthesis via Indole Reduction

-

Dissolution: Dissolve Methyl 5-bromo-1H-indole-6-carboxylate in a suitable solvent such as glacial acetic acid.

-

Reduction: Cool the solution in an ice bath and add a reducing agent like sodium cyanoborohydride (NaBH₃CN) portion-wise. The choice of a milder reducing agent is critical to selectively reduce the C2-C3 double bond of the indole ring without affecting the ester or the aromatic ring.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching & Neutralization: Carefully quench the reaction by slowly adding water. Neutralize the solution to a pH of ~7-8 with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient elution system (e.g., hexane/ethyl acetate) to isolate the pure Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate.

The Core Analytical Workflow: An Integrated Spectroscopic Approach

The definitive elucidation of the molecule's structure relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system where the data from one technique corroborates the others.[6][7]

Caption: Integrated workflow for synthesis, purification, and structural elucidation.

Mass Spectrometry (MS): Defining the Molecular Formula

The first step in analyzing an unknown is to determine its molecular weight and, if possible, its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose.

-

Causality: For Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate (C₁₀H₁₀BrNO₂), the presence of a single bromine atom is a key diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by 2 m/z units (the M+ and M+2 peaks). This pattern is a powerful validation of the presence and number of bromine atoms in the molecule.

Expected Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Rationale |

| [M]⁺ (for ⁷⁹Br) | 254.9895 | ~254.9895 | Molecular ion peak containing the ⁷⁹Br isotope. |

| [M+2]⁺ (for ⁸¹Br) | 256.9875 | ~256.9875 | Molecular ion peak containing the ⁸¹Br isotope. |

| [M-OCH₃]⁺ | 223.9630 | ~223.9630 | Fragmentation showing loss of the methoxy group. |

| [M-COOCH₃]⁺ | 195.9525 | ~195.9525 | Fragmentation showing loss of the carbomethoxy group. |

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive ion mode. Ensure the mass range is sufficient to observe the molecular ion cluster (e.g., 50-500 m/z).

-

Analysis: Analyze the resulting spectrum for the exact mass of the molecular ion and confirm the characteristic [M]⁺/[M+2]⁺ isotopic pattern.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides rapid, non-destructive confirmation of the functional groups present in the molecule.[8] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.

-

Causality: The presence of an N-H bond (from the indoline), a C=O bond (from the ester), and both sp² (aromatic) and sp³ (aliphatic) C-H bonds will give rise to distinct, identifiable peaks in the IR spectrum, confirming the major structural components.[9]

Expected IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3350 - 3450 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium |

| C=O (Ester) | Stretch | 1700 - 1725 | Strong |

| C=C (Aromatic) | Stretch | 1550 - 1650 | Medium |

| C-O (Ester) | Stretch | 1100 - 1300 | Strong |

| C-Br | Stretch | 500 - 600 | Medium-Weak |

Experimental Protocol: FTIR (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and correlate them to the functional groups expected in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and stereochemistry of an organic molecule.[10] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete and unambiguous picture of the molecular structure.[11]

¹H NMR Spectroscopy: Proton Environment

¹H NMR provides information on the number of different proton environments, their electronic surroundings (chemical shift), and their neighboring protons (multiplicity).

-

Causality: The two aromatic protons will appear as singlets due to the substitution pattern preventing ortho or meta coupling. The two aliphatic -CH₂- groups at positions 2 and 3 will appear as triplets due to coupling with each other. The N-H proton will likely be a broad singlet, and the methyl ester protons will be a sharp singlet.

¹³C NMR Spectroscopy: Carbon Skeleton

¹³C NMR reveals the number of unique carbon environments. Techniques like DEPT-135 can further distinguish between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons.[12]

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) |

| 1 (N-H) | ~4.5-5.5 | br s | - | - |

| 2 (-CH₂-) | ~3.6 | t, J ≈ 8.5 Hz | ~48 | Negative |

| 3 (-CH₂-) | ~3.1 | t, J ≈ 8.5 Hz | ~30 | Negative |

| 3a | - | - | ~130 | Quaternary |

| 4 | ~7.5 | s | ~128 | CH (Positive) |

| 5 | - | - | ~115 | Quaternary (C-Br) |

| 6 | - | - | ~118 | Quaternary |

| 7 | ~6.8 | s | ~110 | CH (Positive) |

| 7a | - | - | ~150 | Quaternary |

| -COOCH₃ | - | - | ~168 | Quaternary (C=O) |

| -COOCH₃ | ~3.9 | s | ~52 | CH₃ (Positive) |

2D NMR: Connecting the Pieces

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment validates proton-proton coupling. A crucial cross-peak will be observed between the triplet at ~3.6 ppm (H-2) and the triplet at ~3.1 ppm (H-3), confirming their adjacency in the five-membered ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to its attached carbon. For example, the singlet at ~7.5 ppm will correlate with the carbon signal at ~128 ppm, definitively assigning them as C4-H4.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the full structure by revealing 2- and 3-bond correlations between protons and carbons.

Caption: Key expected HMBC correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum, along with a DEPT-135 experiment.

-

2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments. The HMBC experiment is particularly critical and should be optimized to observe correlations over ~8 Hz.

-

Data Analysis: Integrate and analyze all spectra to assign every proton and carbon signal and confirm the connectivity map of the molecule.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate is achieved not by a single measurement, but by the convergence of evidence from a suite of orthogonal analytical techniques.

-

MS confirms the molecular formula and the presence of bromine.

-

IR validates the existence of the key functional groups (N-H, C=O, C-H bonds).

-

NMR (¹H, ¹³C, and 2D) provides the definitive, high-resolution map of atomic connectivity.

The data from each technique cross-validates the others, leading to an unambiguous and trustworthy structural assignment. This rigorous approach ensures the integrity of the molecule used in further research, providing a solid foundation for its application in the complex and demanding field of drug development.

References

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. Available at: [Link]

-

Synthesis and Infrared Spectra of Some Indole Compounds. ACS Publications. Available at: [Link]

-

Biomedical Importance of Indoles. PubMed Central. Available at: [Link]

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.

-

FT-IR spectrum of control indole. ResearchGate. Available at: [Link]

-

SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. Available at: [Link]

-

Fig. S8 13 C NMR spectrum of methyl 6-bromo-1H-indene-2-carboxylate (6d). ResearchGate. Available at: [Link]

-

Indole and indoline scaffolds in drug discovery. ResearchGate. Available at: [Link]

-

Structure Elucidation By NMR In Organic Chemistry. John Wiley & Sons, Ltd. Available at: [Link]

-

Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. PubMed Central. Available at: [Link]

-

Methyl 1H-indole-3-carboxylate. Magritek. Available at: [Link]

-

Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. ResearchGate. Available at: [Link]

-

Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. MDPI. Available at: [Link]

-

Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PubMed Central. Available at: [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. Available at: [Link]

-

Infrared and Ultraviolet Spectroscopy of Water-Containing Clusters of Indole, 1-Methylindole, and 3-Methylindole. ACS Publications. Available at: [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Available at: [Link]

-

Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. MDPI. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Wiley. Available at: [Link]

-

Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Royal Society of Chemistry. Available at: [Link]

-

Halogenation, Nitration, and Sulfonation | Heterocyclic compounds part 6. YouTube. Available at: [Link]

-

Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

6-Bromo-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylic Acid Ethyl Ester. Pharmaffiliates. Available at: [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. Available at: [Link]

-

Methyl 5-bromo-1H-indole-3-carboxylate. PubChem. Available at: [Link]

-

Molecular Structure Characterisation and Structural Elucidation. Intertek. Available at: [Link]

-

1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Arkat USA. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchps.com [jchps.com]

- 7. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. smbstcollege.com [smbstcollege.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. tetratek.com.tr [tetratek.com.tr]

"biological activity of bromo-substituted indolines"

An In-depth Technical Guide to the Biological Activity of Bromo-Substituted Indolines

Authored by: Gemini, Senior Application Scientist

Introduction

The indoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic value.[1] Its structural versatility allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activity. Among the various modifications, halogenation, and particularly bromination, has emerged as a powerful strategy to enhance the potency and selectivity of indoline-based drug candidates. The introduction of a bromine atom can profoundly influence a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby modulating its interaction with biological targets.[2] This guide provides a comprehensive overview of the diverse biological activities of bromo-substituted indolines, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neurological applications.

Anticancer Activity of Bromo-Substituted Indolines

Bromo-substituted indolines have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[3] The presence and position of the bromine atom can significantly impact their antiproliferative activity.

Mechanism of Action: Targeting Key Oncogenic Pathways

A prominent mechanism of action for several bromo-indoline derivatives is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[3] For instance, certain 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have shown potent inhibitory activity against VEGFR-2.[3] By blocking this signaling pathway, these compounds can effectively stifle the blood supply to tumors, leading to apoptosis and a reduction in tumor growth.

Furthermore, some bromo-indoles have been found to induce apoptosis in cancer cells and inhibit glutathione S-transferase (GST) isozymes, which are often overexpressed in cancer cells and contribute to drug resistance.[4] The compound 3-bromo-1-ethyl-1H-indole (BEI), for example, has shown selective cytotoxicity towards cancer cell lines.[4]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative bromo-substituted indolinones against human breast (MCF-7) and lung (A-549) cancer cell lines.

| Compound | Modification | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A-549 | VEGFR-2 IC50 (µM) | Reference |

| 7c | 4-arylthiazole bearing | 7.17 ± 0.94 | >50 | 0.728 | [3] |

| 7d | 4-arylthiazole bearing | 2.93 ± 0.47 | >50 | 0.503 | [3] |

| Doxorubicin | Reference Drug | 1.21 ± 0.11 | 2.03 ± 0.25 | - | [3] |

Signaling Pathway: VEGFR-2 Inhibition

Caption: VEGFR-2 signaling pathway and its inhibition by bromo-substituted indolines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A-549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the bromo-substituted indoline compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]

Antimicrobial Activity of Bromo-Substituted Indolines

The incorporation of bromine into the indoline scaffold has been shown to confer potent antimicrobial properties. These compounds exhibit activity against a spectrum of bacteria and fungi.

Structure-Activity Relationship (SAR)

The position of the bromine atom on the indoline ring is a critical determinant of antimicrobial efficacy. Studies have revealed that bromine substitution can have opposing effects on Gram-positive and Gram-negative bacteria.[5] While it may reduce activity against Gram-positive strains due to steric hindrance, it often enhances activity against Gram-negative bacteria.[5] This is potentially due to an increase in lipophilicity, which facilitates passage through the outer membrane of Gram-negative bacteria.[5] For instance, some tricyclic indoline derivatives show optimal resistance-modifying activity when bromine is at the R₂ position.[6] Moving the bromine to other positions on the indoline ring significantly reduces its activity.[6]

Quantitative Data: Antimicrobial Activity

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

| Indole-triazole derivative 3d | Staphylococcus aureus | 3.125-50 | [7] |

| Indole-triazole derivative 3d | MRSA | 3.125-50 | [7] |

| Indole-triazole derivative 3d | Escherichia coli | 3.125-50 | [7] |

| Indole-triazole derivative 3d | Candida albicans | 3.125-50 | [7] |

| 3-bromo-1-ethyl-1H-indole (BEI) | Aspergillus niger | Moderate Activity | [4] |

Conceptual Diagram: Bacterial Targets

Caption: Potential bacterial targets for bromo-substituted indolines.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Inoculum Preparation: Grow the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the bromo-substituted indoline compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

Anti-inflammatory Activity of Bromo-Substituted Indolines

Certain bromo-substituted indoles and isatins (indole-2,3-diones) have been identified as potent anti-inflammatory agents. These compounds are derived from marine molluscs and have been shown to modulate key inflammatory pathways.[8]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are mediated through the inhibition of pro-inflammatory molecules such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNFα).[8] This is achieved by targeting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] A key mechanism is the inhibition of the translocation of the nuclear factor kappa B (NFκB) signaling pathway, a central regulator of inflammation.[8]

Quantitative Data: Anti-inflammatory Activity

The inhibitory activity of bromo-substituted indoles and isatins against the production of inflammatory mediators is presented below.

| Compound | Inhibition Target | IC50 (µg/mL) | Reference |

| Hypobranchial Gland Extract | NO Production | 30.8 | [8] |

| Hypobranchial Gland Extract | TNFα Production | 43.03 | [8] |

| Hypobranchial Gland Extract | PGE2 Production | 34.24 | [8] |

| 5-Bromoisatin | PGE2 Production | 34.3 | [8] |

The position of the bromine atom on the isatin ring significantly influences the activity, with the order of potency being 5-bromo > 6-bromo > 7-bromo.[8]

Signaling Pathway: NFκB Inhibition

Caption: Inhibition of the NFκB signaling pathway by bromo-isatin.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Culture RAW 264.7 mouse macrophage cells in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the bromo-substituted indoline for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Calculation: Determine the percentage of NO inhibition compared to the LPS-stimulated control group.[8]

Neurological Activity of Bromo-Substituted Indolines

Bromo-substituted indolines are also being investigated for their potential in treating neurological disorders.[9] Neurodegenerative diseases often involve complex pathological pathways, and compounds that can modulate multiple targets are of significant interest.[9]

Mechanism of Action: Cholinesterase Inhibition

One of the key targets in neurodegenerative diseases like Alzheimer's is the cholinergic system. Bromo-substituted indoloquinoline alkaloids have been evaluated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[9] By inhibiting these enzymes, these compounds can increase acetylcholine levels in the brain, which is beneficial for cognitive function.

Quantitative Data: Cholinesterase Inhibition

| Compound | Target Enzyme | IC50 (nM) | Reference |

| Cryptolepine (24) | eeAChE | 267 | [9] |

| Cryptolepine (24) | rhAChE | 485 | [9] |

| Cryptolepine (24) | eqBChE | 699 | [9] |

| 2-Bromo-derivative (25) | eeAChE | 415 | [9] |

| 2-Bromo-derivative (25) | rhAChE | 868 | [9] |

| 2-Bromo-derivative (25) | eqBChE | 770 | [9] |

Conceptual Diagram: Cholinergic Synapse

Caption: Action of bromo-substituted indolines at the cholinergic synapse.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare solutions of the test compound, AChE or BChE enzyme, and the substrates acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI), along with Ellman's reagent (DTNB).

-

Reaction Mixture: In a 96-well plate, mix the enzyme solution with the bromo-substituted indoline compound at various concentrations and incubate.

-

Substrate Addition: Add the substrate (ATCI or BTCI) and DTNB to initiate the reaction.

-

Kinetic Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Inhibition Calculation: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Conclusion and Future Perspectives

Bromo-substituted indolines represent a versatile and promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of bromine into the indoline scaffold has proven to be an effective approach for enhancing their anticancer, antimicrobial, anti-inflammatory, and neurological properties. The structure-activity relationship studies consistently highlight the importance of the position and nature of the halogen substituent in determining the potency and selectivity of these compounds.

Future research in this area should focus on optimizing the lead compounds through further structural modifications to improve their pharmacokinetic and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.[10][11] A deeper understanding of their molecular mechanisms of action will be crucial for the rational design of next-generation bromo-indoline-based therapeutics. The development of efficient and scalable synthetic methodologies will also be essential to facilitate their translation from the laboratory to clinical applications.[12] With continued investigation, bromo-substituted indolines hold significant promise for addressing unmet medical needs in various disease areas.

References

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved from [Link]

-

Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. (n.d.). MDPI. Retrieved from [Link]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (n.d.). MDPI. Retrieved from [Link]

-

Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025, August 25). Phys.org. Retrieved from [Link]

-

meta-Chlorophenylpiperazine. (n.d.). In Wikipedia. Retrieved from [Link]

-

Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes. (2020). PubMed. Retrieved from [Link]

-

Organic Letters Journal. (n.d.). ACS Publications. Retrieved from [Link]

-

Bao, M., & Rainier, J. D. (2007). Isoindoloindolones - Biological Activities and Syntheses. ResearchGate. Retrieved from [Link]

-

A RECENT REVIEW ON IMPORTANCE OF INDOLE IN THE FIELD OF MEDICINAL CHEMISTRY. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). PMC. Retrieved from [Link]

-

Physicochemical Properties, Drug Likeness, ADMET, DFT Studies and in vitro antioxidant activity of Oxindole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. (n.d.). ACS Publications. Retrieved from [Link]

-

Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. (n.d.). ACS Publications. Retrieved from [Link]

-

Examples of brominated indole/isatin derivatives showing anti-inflammatory, anticancer, and antimicrobial activity relevant to respiratory disease. (n.d.). ResearchGate. Retrieved from [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (n.d.). PMC. Retrieved from [Link]

-

Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023, April 19). NIH. Retrieved from [Link]

-

Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023, July 18). MDPI. Retrieved from [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 18). PubMed Central. Retrieved from [Link]

-

Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. (2024, July 2). PubMed Central. Retrieved from [Link]

-

Indolines to Indoles by Functionalized Elimination. (n.d.). ResearchGate. Retrieved from [Link]

-

The Synthesis of 2- and 3-Substituted Indoles. (n.d.). CORE. Retrieved from [Link]

-

Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. (2023, July 1). Bentham Science Publishers. Retrieved from [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (n.d.). PubMed Central. Retrieved from [Link]

-

From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021, April 6). PubMed. Retrieved from [Link]

-

Four new minor brominated indole related alkaloids with antibacterial activities from Laurencia similis. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science. Retrieved from [Link]

-

Drug likeness, targets, molecular docking and ADMET studies for some indolizine derivatives. (2018, November 1). PubMed. Retrieved from [Link]

-

C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.). ScienceDirect. Retrieved from [Link]

-

Development and Application of Indolines in Pharmaceuticals. (2023, February 1). PMC. Retrieved from [Link]

-

The Rare Marine Bioactive Compounds in Neurological Disorders and Diseases: Is the Blood-Brain Barrier an Obstacle or a Target?. (n.d.). MDPI. Retrieved from [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). NIH. Retrieved from [Link]

-

Pharmacokinetic and ADMET parameters of synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Anti-Cancer and Anti-Inflammatory Activities of Bromo- and Cyano-Substituted Azulene Derivatives. (n.d.). PubMed. Retrieved from [Link]

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (n.d.). MDPI. Retrieved from [Link]

-

Journal of Neuroscience and Neurological Disorders. (n.d.). HSPC. Retrieved from [Link]

-

Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023, March 13). MDPI. Retrieved from [Link]

-

Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (n.d.). PubMed Central. Retrieved from [Link]

-

Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. (2017, July 7). PubMed. Retrieved from [Link]

-

The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. (n.d.). NIH. Retrieved from [Link]

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. news-medical.net [news-medical.net]

The Discovery of Novel Bromo-Indoline Derivatives: A Guide to Synthesis, Characterization, and Application

An In-depth Technical Guide for Drug Development Professionals

Abstract

The indoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2][3] The strategic introduction of a bromine atom onto this framework can significantly modulate a molecule's physicochemical properties, enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the discovery process for novel bromo-indoline derivatives, designed for researchers and drug development professionals. We will explore advanced synthetic methodologies, rigorous characterization techniques, and the significant pharmacological potential of this promising class of compounds, moving beyond a simple recitation of protocols to explain the causal-driven decisions that underpin modern drug discovery.

The Rationale for Bromine Incorporation in Indoline Scaffolds

The indoline nucleus, a saturated analog of indole, offers a three-dimensional geometry that is often advantageous for fitting into the active sites of enzymes and receptors.[4] The decision to introduce a bromine atom is a calculated one, rooted in established medicinal chemistry principles:

-

Enhanced Lipophilicity: Bromine's introduction increases the molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier. This is particularly crucial for targeting intracellular proteins or the central nervous system.

-

Modulation of Electronic Properties: As an electron-withdrawing group, bromine can alter the electron density of the indoline ring system, influencing pKa and hydrogen bonding capabilities.

-

Formation of Halogen Bonds: The bromine atom can act as a halogen bond donor, forming a specific, non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's binding pocket. This can lead to a significant increase in binding affinity and selectivity.

-

Metabolic Blocking: Placing a bromine atom at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the compound's half-life and bioavailability.

-

Increased Potency: Empirical evidence frequently demonstrates that brominated analogs exhibit superior biological activity. For instance, the presence of bromine atoms has been shown to significantly enhance antibacterial activity against Gram-negative bacteria.[5] Similarly, certain bromo-derivatives of the alkaloid cryptolepine show potent inhibition of cholinesterase enzymes, relevant for Alzheimer's disease research.[6]

Modern Synthetic Strategies for Bromo-Indoline Derivatives

The synthesis of the indoline core has evolved significantly, moving from classical methods to highly efficient and selective modern techniques.[1][7] The challenge lies not just in constructing the indoline ring but in precisely controlling the position of the bromine substituent.

Pathway 1: Reduction of Pre-functionalized Bromo-Indoles

This is a foundational and reliable approach. The strategy involves first synthesizing the corresponding bromo-indole, which is often more straightforward, and then selectively reducing the C2-C3 double bond.

-

Causality: This two-step approach is often preferred when the desired bromo-indole starting material is commercially available or easily synthesized via established methods like the Fischer or Larock indole synthesis. The subsequent reduction provides a clean and direct route to the indoline core.[2]

Exemplary Protocol: Reduction via Sodium Cyanoborohydride (NaBH₃CN)

-

Dissolution: Dissolve the starting N-protected 5-bromo-indole (1.0 eq) in glacial acetic acid (0.2 M).

-

Addition of Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) (2.0 eq) portion-wise at 0 °C to control the initial exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water, followed by neutralization with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Self-Validation: The success of this reduction is contingent on the N-protection (e.g., with a Boc group), which activates the indole for reduction while preventing side reactions.[2] The choice of NaBH₃CN is deliberate; it is a milder reducing agent than NaBH₄, showing greater selectivity for the iminium ion intermediate formed in the acidic medium, thus preventing over-reduction.

Pathway 2: Direct Catalytic C-H Functionalization

A more advanced and atom-economical approach involves the direct functionalization of an existing indoline scaffold. This avoids the need for pre-functionalization and often allows for the installation of bromine at positions that are difficult to access classically.

-

Causality: C-H activation strategies represent the cutting edge of synthesis, offering novel disconnection approaches. For instance, the enantioselective synthesis of C7-indolino biaryl atropisomers has been achieved using chiral rhodium complexes, a feat that is extremely challenging via traditional methods.[8] While direct bromination is a specific application, the principle of site-selective C-H activation is a powerful tool for creating diverse derivatives.

Pathway 3: Photocatalyzed Radical Cyclization

Green chemistry principles have driven the development of photocatalyzed reactions, which use light to initiate radical processes under mild, metal-free conditions.[9]

-

Causality: This method is ideal for constructing complex indoline systems that may not be stable under the harsher conditions of traditional methods. It tolerates a wide array of functional groups, including aryl halides, which would be problematic in many metal-catalyzed cross-coupling reactions.[9] The use of organic photoredox catalysts offers an environmentally friendly alternative to transition-metal catalysts.[10]

Conceptual Workflow: Discovery of Bromo-Indoline Derivatives

Caption: The logical progression from synthesis to purification and structural validation.

Pharmacological Evaluation and Therapeutic Potential

The ultimate goal of synthesizing novel bromo-indoline derivatives is to identify compounds with therapeutic potential. These scaffolds have shown promise in a wide range of disease areas.

Anticancer Activity

Many indoline derivatives are investigated for their ability to inhibit protein kinases. For example, novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in several cancers. [11]

-

Experimental Protocol: In Vitro Kinase Assay (e.g., EGFR)

-

Preparation: Prepare a series of dilutions of the test bromo-indoline compound in DMSO.

-

Reaction Mixture: In a 96-well plate, combine recombinant human EGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

-

Incubation: Add the test compound dilutions to the wells and incubate at 30 °C for 60 minutes.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a detection antibody and a luminescent or fluorescent readout system.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Antimicrobial Activity

The rise of drug-resistant bacteria necessitates the discovery of new antimicrobial agents. Bromo-indoline and bromo-indole derivatives have demonstrated significant potential. [12]The mechanism of action for some derivatives is attributed to the rapid permeabilization and depolarization of the bacterial cell membrane. [12] Table 1: Example Antimicrobial Activity Data

| Compound | Substituent | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |

| 1a | Unsubstituted Indoline | >128 | >128 |

| 1b | 6-Bromo-indoline | 16 | 32 |

| 1c | 5,7-Dibromo-indoline | 8 | 16 |

Data is illustrative and based on trends where bromination enhances activity.

Conclusion and Future Perspectives

The discovery of novel bromo-indoline derivatives is a dynamic and promising field in drug development. The strategic incorporation of bromine provides a powerful tool to enhance the pharmacological properties of the versatile indoline scaffold. Advances in synthetic chemistry, particularly in catalytic C-H functionalization and photoredox catalysis, are enabling the creation of previously inaccessible chemical diversity. [8][9]The future of this field will likely focus on developing even more selective and efficient synthetic methods, exploring new biological targets, and leveraging computational chemistry to rationally design the next generation of bromo-indoline-based therapeutics.

References

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

-

Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Bentham Science Publishers. [Link]

-

5-Bromo-DMT. Wikipedia. [Link]

-

and spectral characterization of indoline and its major metabolites. ResearchGate. [Link]

-

Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. ScienceDirect. [Link]

-

Azidoindolines—From Synthesis to Application: A Review. MDPI. [Link]

-

Recent advances in indoline synthesis. ResearchGate. [Link]

-

Development and Application of Indolines in Pharmaceuticals. PMC - NIH. [Link]

-

Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Journal of Pharmaceutical Negative Results. [Link]

-

Recent advances in indole syntheses: new routes for a classic target. PubMed. [Link]

-

Synthesis and biological evaluation of indoloquinoline alkaloid cryptolepine and its bromo-derivative as dual cholinesterase inhibitors. PubMed. [Link]

-

Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. PMC - NIH. [Link]

-

Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one. ResearchGate. [Link]

-

Indole chemistry breakthrough opens doors for more effective drug synthesis. News-Medical.net. [Link]

-

Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. MDPI. [Link]

-

Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]

-

Spectral and luminescent properties of compounds based on indoline spiropyran and salicylideneimine. ResearchGate. [Link]

-

Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. MDPI. [Link]

-

Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. PubMed. [Link]

-

Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCrData. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in indole syntheses: new routes for a classic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of indoloquinoline alkaloid cryptolepine and its bromo-derivative as dual cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to Substituted 2,3-Dihydro-1H-indoles

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-1H-indole, or indoline, scaffold is a cornerstone in medicinal chemistry and materials science. Its prevalence in a vast array of natural products and synthetic compounds with significant biological activity underscores its importance.[1] This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of substituted indolines, offering insights into the strategic considerations that drive modern research and development in this area.

Introduction: The Significance of the Indoline Core

The indoline framework, a bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing ring, is a privileged scaffold in drug discovery. Its three-dimensional architecture and the presence of a basic nitrogen atom allow for diverse interactions with biological targets. Consequently, indoline derivatives have found applications as anticancer, antibacterial, anti-inflammatory, and analgesic agents, as well as treatments for cardiovascular diseases.[1] The development of efficient and versatile synthetic methodologies to access functionalized indolines is therefore a critical endeavor for medicinal chemists.[1][2]

Synthetic Strategies for Accessing Substituted Indolines

The construction of the indoline skeleton can be approached through various synthetic routes, each with its own advantages and limitations. The choice of a particular method is often dictated by the desired substitution pattern and the availability of starting materials.

Reduction of Indoles

One of the most direct methods for synthesizing indolines is the reduction of the corresponding indole precursors.[3] This transformation can be achieved using various reducing agents. For instance, the reduction of 2-substituted indoles with tin and hydrochloric acid provides racemic indolines.[4] Catalytic hydrogenation is another widely employed method.

Intramolecular Cyclization Reactions

Intramolecular cyclization strategies are powerful tools for the construction of the indoline ring system. These methods often involve the formation of a carbon-nitrogen bond to close the five-membered ring.

Palladium-catalyzed reactions have revolutionized the synthesis of nitrogen-containing heterocycles.[5] Intramolecular C-H amination of β-arylethylamine substrates, often protected with a picolinamide (PA) group, provides an efficient route to indolines under mild conditions with low catalyst loadings.[6] Similarly, the use of a 2-pyridinesulfonyl protecting group on phenethylamine derivatives allows for Pd(II)-catalyzed intramolecular C-H amination to yield a variety of substituted indolines.[6] The choice of the palladium catalyst, ligand, and base is crucial for the successful formation of the indoline ring from secondary amide or carbamate precursors.[6]

In a move towards more sustainable synthetic methods, transition-metal-free approaches have been developed. For example, an iodine-mediated oxidative intramolecular amination of anilines enables the synthesis of functionalized indolines through the cleavage of unactivated (sp³)-C-H and N-H bonds.[6]

The enantioselective synthesis of 2,3-disubstituted indolines can be achieved through organocatalytic intramolecular Michael addition.[7] The use of a primary amine catalyst derived from a cinchona alkaloid allows for the cyclization of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones to afford cis-2,3-disubstituted indolines with high yields and excellent enantioselectivities.[7] Interestingly, the stereochemical outcome can be controlled by the nature of the substituent on the enone, with alkyl-substituted enones affording trans-2,3-disubstituted indolines.[7]

Nickel/Photoredox Dual Catalysis

A highly regioselective, one-step synthesis of 3-substituted indolines from iodoacetanilides and alkenes has been developed using nickel/photoredox dual catalysis.[8] This method is effective for both aliphatic and styrenyl olefins. Mechanistic studies suggest that the oxidation of Ni(II) to Ni(III) is necessary for the challenging C-N bond-forming reductive elimination step.[8]

Synthesis from 2-Oxindoles

A synthetic strategy to obtain new 2,3-dihydroindole derivatives from polyfunctional 2-oxindoles has been reported.[3] This approach involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides.[3]

Reactivity and Functionalization of the Indoline Scaffold

Once the indoline core is constructed, it can be further functionalized to introduce a wide range of substituents, allowing for the fine-tuning of its biological and physical properties.

N-Functionalization

The nitrogen atom of the indoline ring is a common site for functionalization. Iridium-catalyzed tandem dehydrogenation of N-heterocycles and alcohols allows for the regioselective N-alkylation of indolines.[6]

C-Functionalization

The C3 position of the indoline ring can also be functionalized. The same iridium-catalyzed tandem dehydrogenation reaction can be employed for C3-alkylation.[6]

Direct functionalization at the C7 position of indoles is challenging due to the inherent electronic preference for reactions at the C3 position.[9][10] However, recent advances in transition-metal-catalyzed, auxiliary-assisted strategies have enabled site-selective C7-functionalization.[10] Palladium-catalyzed direct C7-acyloxylation of indoles has been achieved using a combination of a palladium catalyst, an amino acid ligand, and an oxidant, providing a tool for preparing diverse 7-acyloxylated indole derivatives.[9]

Ring-Opening Reactions

The indoline ring can undergo ring-opening reactions under certain conditions. For example, AlCl3-mediated nucleophilic ring-opening of indoline-2-thiones with various acyl cyclopropanes has been investigated, leading to the synthesis of ketones functionalized with indolylthio groups.

Oxidation to Indoles

2,3-Dihydroindoles are sensitive to oxidation and can be converted to the corresponding indoles.[3] This aromatization can occur in solution and during purification by column chromatography.[3] Copper-catalyzed dehydrogenation of indolines using oxygen as the oxidant provides an efficient method for the synthesis of indoles.[11]

Applications in Drug Discovery and Beyond

The structural versatility of the indoline scaffold has led to its incorporation into a wide range of biologically active molecules.[12]

Anticancer Agents

Indole derivatives, including those with an indoline core, are key components of several anticancer agents.[12] For example, vinca alkaloids like vinblastine and vincristine, which contain an indole moiety, are known to inhibit tubulin polymerization, a critical process in cell division.[12]

Antimicrobial Agents

The ability of indole derivatives to disrupt bacterial membranes and inhibit biofilm formation has made them attractive candidates for the development of new antimicrobial agents.[12]

Anti-inflammatory Agents

Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), features an indole structure and is widely used to reduce fever, pain, and inflammation.[12]

Melatonin Receptor Ligands

Novel 3-substituted 2,3-dihydroindoles have been synthesized and evaluated for their binding affinity to melatonin receptors, highlighting the potential of this scaffold in the development of treatments for sleep disorders and other conditions modulated by the melatoninergic system.[3]

Experimental Protocols

General Procedure for Palladium-Catalyzed Intramolecular Amination of β-Arylethylamines

To a solution of the picolinamide (PA)-protected β-arylethylamine substrate in a suitable solvent (e.g., toluene), the palladium catalyst (e.g., Pd(OAc)2), a ligand (if necessary), and a base (e.g., K2CO3) are added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired indoline product.[6]

Protocol for Iodine-Mediated Oxidative Intramolecular Amination of Anilines

To a solution of the aniline substrate in a suitable solvent (e.g., DCE), an iodine source (e.g., I2) and an oxidant (e.g., K2S2O8) are added. The reaction mixture is stirred at an elevated temperature. Upon completion, the reaction is quenched with a solution of sodium thiosulfate, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[6]

Data Presentation

Table 1: Comparison of Catalytic Systems for Indoline Synthesis

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| Pd(OAc)2 / K2CO3 | PA-protected β-arylethylamine | Substituted Indoline | High | [6] |

| Pd(OAc)2 / PhI(OAc)2 | 2-Pyridinesulfonyl-protected phenethylamine | Substituted Indoline | Good | [6] |

| I2 / K2S2O8 | Aniline | Substituted Indoline | Good | [6] |

| NiCl2(glyme) / dtbbpy / Ir-photocatalyst | Iodoacetanilide + Alkene | 3-Substituted Indoline | High | [8] |

| Cinchona alkaloid-derived primary amine | (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-one | cis-2,3-disubstituted Indoline | High | [7] |

Visualizations

Diagram 1: General Synthetic Strategies for Substituted Indolines

Caption: Key synthetic routes to substituted 2,3-dihydro-1H-indoles.

Diagram 2: Reactivity of the Indoline Core

Caption: Common functionalization and transformation reactions of the indoline scaffold.

Conclusion

The substituted 2,3-dihydro-1H-indole scaffold continues to be a fertile ground for chemical synthesis and drug discovery. The development of novel, efficient, and stereoselective methods for the construction and functionalization of this important heterocyclic system remains a key area of research. The insights provided in this technical guide aim to equip researchers with a solid understanding of the state-of-the-art in indoline chemistry and to inspire the design and synthesis of the next generation of indoline-based therapeutics and functional materials.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

-

Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2309. [Link]

- Wang, H., Li, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2026). Palladium(II)

-

Eremin, A. A., Pozdnyakov, D. I., Melnikova, E. K., & Ivanov, A. Y. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7505. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

Larock, R. C., & Yum, E. K. (1996). Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 61(9), 3249–3255. [Link]

-

Li, Y., Wang, Z., & Zhu, J. (2018). AlCl3-mediated ring-opening reactions of indoline-2-thiones with acyl cyclopropanes, bi-cyclopropanes and spirocyclic cyclopropanes. Organic & Biomolecular Chemistry, 16(44), 8573–8581. [Link]

-

Li, Y., & Wang, Y. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. [Link]

-

Kaur, M., & Singh, M. (2020). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Bioactive Compounds, 16(7), 903-926. [Link]

- Mundhe, T. G., Chate, B. N., & Patki, A. S. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline.

-

Shi, F. (2019). Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. Accounts of Chemical Research, 52(12), 3334–3347. [Link]

- Singh, S., & Kumar, R. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health, 4(2), 123-145.

- Karns, A. S., Goswami, M., & de Bruin, B. (2017). Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)–Carbene Radicals. Chemistry – A European Journal, 23(55), 13599-13603.

-

Blakemore, D. C., Castro, L., Churcher, I., Rees, D. C., Thomas, A. W., Wilson, D. M., & Wood, A. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 383–394. [Link]

-

Wang, X., & Gong, L. (2014). Catalytic asymmetric synthesis of[5][12]-fused indoline heterocycles through inverse-electron-demand aza-Diels-Alder reaction of indoles with azoalkenes. Angewandte Chemie International Edition, 53(17), 4492-4496.

-

Pawlas, J., & Begtrup, M. (2002). Synthesis of 2,3-Dihydroindoles, Indoles, and Anilines by Transition Metal-Free Amination of Aryl Chlorides. The Journal of Organic Chemistry, 67(16), 5804–5807. [Link]

- Chen, J., Wang, Y., & Li, H. (2018). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. Organic & Biomolecular Chemistry, 16(1), 113-120.

-

Zuo, Z., MacMillan, D. W. C. (2014). Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis. Journal of the American Chemical Society, 136(14), 5257–5260. [Link]

- Li, C.-J. (2015). C-H Functionalization of indoles and oxindoles through CDC reactions. Science China Chemistry, 58(9), 1373–1384.

-

Cuny, G. D., & Gauthier, D. R. (2013). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. RSC Advances, 3(24), 9227. [Link]

- Fadaeinasab, M., et al. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 19(14), 1147-1161.

- Chakrabortty, G., Sen, P. P., & Roy, S. R. (2025). Oxygenation of 2,3-dihydroindoles.

-

Wikipedia. (n.d.). Indole. Retrieved from [Link]

- Preprints.org. (2024).

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

-

Wu, Y., Sun, A., Chen, F., Zhao, Y., Zhu, X., Zhang, T., ... & Wang, R. (2022). Azidoindolines—From Synthesis to Application: A Review. Molecules, 27(19), 6296. [Link]

-

Wikipedia. (n.d.). Adrenochrome. Retrieved from [Link]

- Yuan, Q., et al. (2026). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters.

-

Zenchoff, G. S. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 16(8), 6939–6947. [Link]

-

Remeez, J. (2021, March 17). Substrate controlled asymmetric synthesis [Video]. YouTube. [Link]

- International Journal of Pharmaceutical Sciences. (2026). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences.

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Indoline synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]

- 11. Indole synthesis [organic-chemistry.org]

- 12. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]

Methodological & Application

"synthesis of Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate from its carboxylic acid"

Introduction

Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate is a key building block in the synthesis of various pharmacologically active molecules. Its substituted indoline core is a prevalent motif in numerous drug candidates targeting a range of therapeutic areas. The controlled and efficient synthesis of this intermediate is therefore of significant interest to researchers in medicinal chemistry and process development. This application note provides a detailed protocol for the synthesis of Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate via the esterification of its parent carboxylic acid, 5-bromo-2,3-dihydro-1H-indole-6-carboxylic acid. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss critical parameters for successful synthesis and purification.

Mechanistic Insights: The Fischer-Speier Esterification

The conversion of a carboxylic acid to its corresponding ester is a fundamental transformation in organic synthesis. Among the various methods, the Fischer-Speier esterification is a classic and widely used acid-catalyzed reaction.[1][2] This equilibrium process involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[2]

The mechanism of the Fischer-Speier esterification can be broken down into several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated by a weak base (such as the alcohol or water) to yield the final ester product and regenerate the acid catalyst.

Since the reaction is reversible, specific strategies are employed to drive the equilibrium towards the product side. A common approach is to use a large excess of the alcohol, which also serves as the solvent. Alternatively, the removal of water as it is formed, for instance by using a Dean-Stark apparatus, can also effectively shift the equilibrium.[2]

Experimental Protocol

This section outlines a detailed procedure for the synthesis of Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 5-bromo-2,3-dihydro-1H-indole-6-carboxylic acid | ≥95% | Commercially Available | |

| Methanol (MeOH) | Anhydrous | Commercially Available | Used in large excess as both reactant and solvent. |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available | Catalyst. Handle with extreme care. |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | Reagent Grade | Prepared in-house | For neutralization. |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | For drying. |

| Round-bottom flask with reflux condenser | |||

| Magnetic stirrer and stir bar | |||

| Heating mantle | |||

| Separatory funnel | |||

| Rotary evaporator |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2,3-dihydro-1H-indole-6-carboxylic acid (10.0 g, 1 equivalent).

-

Addition of Reagents: Add anhydrous methanol (150 mL) to the flask. Stir the suspension to dissolve the carboxylic acid as much as possible.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirred solution. Caution: The addition of sulfuric acid to methanol is exothermic. It is advisable to cool the flask in an ice bath during the addition.

-

Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (200 mL). A precipitate of the crude product may form. Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the effervescence ceases and the pH of the solution is approximately 7-8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate.

Reaction Workflow

Caption: Workflow for the synthesis of the target ester.

Discussion of Critical Parameters

-

Purity of Starting Material: The presence of impurities in the starting carboxylic acid can lead to side reactions and complicate the purification of the final product. It is recommended to use a starting material of high purity (≥95%).

-

Anhydrous Conditions: Although the reaction produces water, starting with anhydrous methanol is crucial to maximize the initial rate of esterification and drive the equilibrium forward.

-

Catalyst Concentration: The amount of sulfuric acid is catalytic. However, a sufficient amount is necessary to ensure a reasonable reaction rate. Too much acid can lead to potential side reactions, such as dehydration or sulfonation, although this is less likely under the specified conditions for this substrate.

-

Reaction Time and Temperature: The reaction progress should be monitored by TLC to determine the optimal reaction time. Prolonged heating could potentially lead to degradation of the product or starting material. Refluxing at the boiling point of methanol provides a controlled and effective reaction temperature.

-

Neutralization: Careful neutralization is important to prevent any acid-catalyzed hydrolysis of the ester product during the work-up. The use of a mild base like sodium bicarbonate is recommended.

-

Purification: The choice between recrystallization and column chromatography for purification will depend on the purity of the crude product and the desired final purity. For high-purity applications, column chromatography is often preferred.

Conclusion

This application note provides a comprehensive guide for the synthesis of Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate from its carboxylic acid precursor using the robust and scalable Fischer-Speier esterification. By understanding the underlying mechanism and carefully controlling the critical experimental parameters, researchers can achieve a high yield and purity of this valuable synthetic intermediate. The provided protocol is a solid foundation for the synthesis and can be optimized further based on specific laboratory conditions and scale requirements.

References

-

Fischer, E.; Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft1895 , 28 (3), 3252–3258. [Link]

-

Otera, J. Esterification. John Wiley & Sons, Ltd, 2003 . [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Manitoba. [Link]

-

Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate. [Link]

-

Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. [Link]

-

Synthesis of indole-6-carboxylic acid. PrepChem. [Link]

Sources

The Strategic Utility of Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the indole and its saturated counterpart, indoline (2,3-dihydro-1H-indole), represent what are known as "privileged scaffolds". This designation is reserved for molecular frameworks that can bind to a multitude of biological targets with high affinity, thereby serving as a fertile ground for the development of novel therapeutics. The strategic functionalization of these core structures allows for the fine-tuning of their pharmacological profiles. Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate is a prime example of such a strategically designed building block, incorporating key features that render it highly valuable for researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the medicinal chemistry applications of Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate. We will delve into the rationale behind its design, its potential as a scaffold for targeted therapies, and provide detailed protocols for its synthesis and biological evaluation.

The Rationale Behind the Molecular Architecture

The therapeutic potential of Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate can be dissected by examining its constituent parts: the indoline core, the bromo substituent, and the methyl carboxylate group.

-

The 2,3-Dihydro-1H-indole (Indoline) Core: The indoline structure provides a rigid, three-dimensional framework that is amenable to a variety of chemical modifications. This scaffold is found in a number of approved drugs and clinical candidates, often acting as a key pharmacophore that interacts with the active sites of enzymes, particularly kinases.[1] The saturation of the 2,3-double bond, as compared to an indole, imparts greater conformational flexibility, which can be advantageous for optimizing binding to specific protein targets. 2,3-Dihydroindoles are recognized as promising precursors for compounds with neuroprotective and antioxidant properties.[2]

-